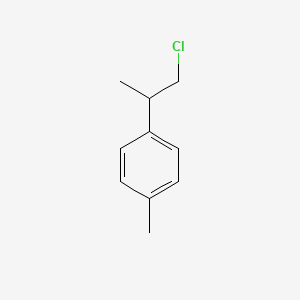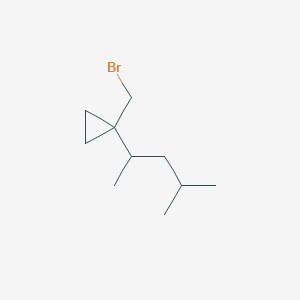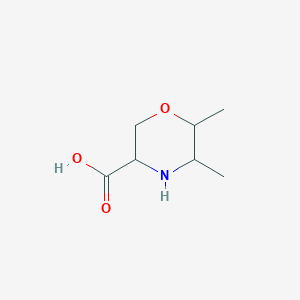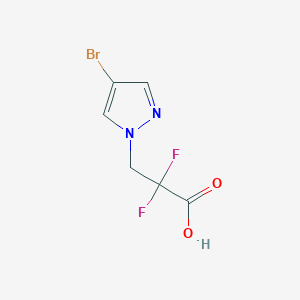
1-(1-Chloropropan-2-yl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chloropropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where a 1-chloropropan-2-yl group and a methyl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-methylbenzene can be synthesized through several methods. One common method involves the alkylation of toluene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 1-(1-Chloropropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The compound can be reduced to form 1-(1-propan-2-yl)-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: 1-(1-Hydroxypropan-2-yl)-4-methylbenzene.
Oxidation: 1-(1-Chloropropan-2-yl)-4-methylbenzoic acid.
Reduction: 1-(1-Propan-2-yl)-4-methylbenzene.
科学研究应用
1-(1-Chloropropan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, which can alter the structure and function of target molecules.
相似化合物的比较
1-(1-Chloropropan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Chloropropan-2-yl)-4-ethoxybenzene: Contains an ethoxy group instead of a methyl group.
1-(1-Chloropropan-2-yl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.
Uniqueness: 1-(1-Chloropropan-2-yl)-4-methylbenzene is unique due to the presence of both the 1-chloropropan-2-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H13Cl |
|---|---|
分子量 |
168.66 g/mol |
IUPAC 名称 |
1-(1-chloropropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChI 键 |
SUXIXPCBVLIGFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)

![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)



![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)

![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)


